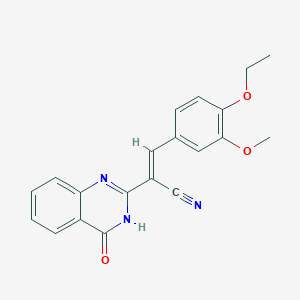

(2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile

Description

This compound is a conjugated acrylonitrile derivative with a quinazolin-2-yl core and substituted aryl groups. The (2E)-configuration indicates a trans-geometry across the α,β-unsaturated nitrile (C≡N) group, which is critical for its electronic and steric properties. Such compounds are often explored for their pharmacological relevance, particularly in kinase inhibition or protein-targeted therapies .

Properties

Molecular Formula |

C20H17N3O3 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C20H17N3O3/c1-3-26-17-9-8-13(11-18(17)25-2)10-14(12-21)19-22-16-7-5-4-6-15(16)20(24)23-19/h4-11H,3H2,1-2H3,(H,22,23,24)/b14-10+ |

InChI Key |

RGQGTOLEFZMZKW-GXDHUFHOSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)OC |

Origin of Product |

United States |

Preparation Methods

Quinazoline Core Construction

The 4-hydroxyquinazolin-2-yl moiety is typically synthesized via cyclization reactions. A method adapted from involves the condensation of anthranilic acid derivatives with nitrile-containing reagents. For example:

-

Cyclocondensation : Heating 2-aminobenzamide with cyanating agents (e.g., trimethylsilyl cyanide) under acidic conditions yields 4-hydroxyquinazoline-2-carbonitrile.

-

Functionalization : Subsequent O-demethylation or hydroxylation introduces the 4-hydroxy group, though regioselectivity must be controlled to avoid over-oxidation.

Key Reaction Conditions :

Propenenitrile Bridge Formation

The (2E)-configured propenenitrile segment is constructed via Knoevenagel condensation, as demonstrated in. This method ensures stereochemical fidelity:

-

Aldehyde Preparation : 4-Hydroxyquinazoline-2-carbaldehyde is synthesized via oxidation of the corresponding alcohol using MnO₂.

-

Condensation : Reacting the aldehyde with (4-ethoxy-3-methoxyphenyl)acetonitrile in the presence of piperidine as a base promotes α,β-unsaturated nitrile formation.

Optimization Insights :

Coupling and Functional Group Interconversion

A critical challenge lies in coupling the quinazoline and aryl moieties while preserving the nitrile group. Patent highlights sulfonate ester intermediates for etherification:

-

Ether Synthesis : (4-Ethoxy-3-methoxyphenyl)ethanol is treated with methanesulfonyl chloride to form the corresponding mesylate.

-

Nucleophilic Displacement : The mesylate reacts with the quinazoline propenenitrile intermediate under basic conditions (K₂CO₃, DMF, 60°C).

Yield Considerations :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require careful temperature control to prevent nitrile hydrolysis.

Reaction Optimization and Challenges

Stereochemical Control

The E-configuration of the propenenitrile bridge is thermodynamically favored due to conjugation with the nitrile and aryl groups. However, kinetic control via low-temperature reactions (0–5°C) may be necessary to suppress Z-isomer formation, as observed in analogous systems.

Protecting Group Strategies

-

Quinazoline Hydroxyl Protection : Benzyl or tert-butyldimethylsilyl (TBS) groups prevent undesired side reactions during coupling steps. Deprotection is achieved via hydrogenolysis (Pd/C, H₂) or fluoride-mediated cleavage (TBAF).

-

Nitrile Stability : Avoid strongly acidic or basic conditions to prevent hydrolysis to amides or carboxylic acids.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Example Reaction:

-

Nitration : Under controlled acidic conditions, nitration occurs preferentially at the para position of the methoxy group.

-

Halogenation : Bromination or chlorination proceeds via electrophilic attack, typically requiring catalysts like FeBr₃.

Nitrile Group Reactivity

The nitrile (-C≡N) group participates in:

-

Hydrolysis : Catalyzed by strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), the nitrile converts to a carboxylic acid (-COOH) or amide (-CONH₂), respectively.

-

Reduction : Using LiAlH₄ or catalytic hydrogenation (H₂/Pd), the nitrile reduces to a primary amine (-CH₂NH₂).

Key Consideration:

The conjugated prop-2-enenitrile system may stabilize intermediates during these transformations, affecting reaction kinetics.

Quinazoline Ring Functionalization

The 4-hydroxyquinazoline moiety undergoes:

-

Oxidation : The hydroxyl group (-OH) oxidizes to a ketone (=O) under strong oxidizing agents like KMnO₄.

-

Alkylation/Acylation : The hydroxyl group reacts with alkyl halides or acyl chlorides to form ethers (-OR) or esters (-OCOR), respectively.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Quinazolinone | Requires acidic conditions |

| Alkylation | CH₃I, K₂CO₃ | 4-Methoxyquinazoline | SN2 mechanism |

| Acylation | AcCl, pyridine | 4-Acetoxyquinazoline | Mild conditions |

Conjugated System Reactivity

The α,β-unsaturated nitrile (prop-2-enenitrile) participates in:

-

Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-position of the nitrile.

-

Cycloadditions : Diels-Alder reactions with dienes form six-membered rings, though steric bulk may limit feasibility.

Mechanistic Insight:

The electron-withdrawing nitrile group enhances the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable modifications at the aryl rings. For example:

-

The ethoxy group can be replaced with boronates or halides for cross-coupling .

-

The hydroxyquinazoline ring may undergo C-H activation for direct functionalization .

Challenges:

Steric hindrance from substituents and the rigid quinazoline scaffold may reduce coupling efficiency .

Photochemical and Thermal Stability

-

Photodegradation : UV exposure induces cleavage of the methoxy and ethoxy groups, forming phenolic derivatives.

-

Thermal Rearrangement : Heating above 150°C promotes cyclization between the nitrile and hydroxyquinazoline groups, yielding fused heterocycles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile. For instance, quinazoline derivatives have shown promising results as selective inhibitors of cancer cell proliferation. The hydroxyquinazoline component is believed to enhance the compound's ability to interact with specific molecular targets involved in tumor growth.

Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the quinazoline ring system is often associated with enhanced antibacterial properties, making this compound a candidate for further exploration in antimicrobial drug development.

In Vitro Studies

A study published in a peer-reviewed journal assessed the cytotoxic effects of various quinazoline derivatives on cancer cell lines. The results indicated that compounds with similar structures to (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile exhibited significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.

Structure–Activity Relationship (SAR)

Research has focused on the structure–activity relationship of quinazoline derivatives, revealing that modifications to the ethoxy and methoxy groups can significantly influence biological activity. This insight aids in the design of more potent derivatives by optimizing these substituents.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related acrylonitrile derivatives:

Key Differences and Implications

Reactivity of α,β-Unsaturated Nitriles: The target compound’s (2E)-configuration ensures optimal planarity for non-covalent interactions (e.g., π-stacking with kinase ATP-binding pockets). In contrast, CCG-63802’s acrylonitrile reacts covalently with cysteine residues, limiting its utility in cellular assays due to off-target effects . The hydroxyl group in the quinazoline ring enhances water solubility compared to purely lipophilic analogues like CCG-63802 .

Substituent Effects: 4-Ethoxy-3-Methoxyphenyl vs. Quinazolin-2-yl vs. Benzothiazol-2-yl: Quinazoline cores are prevalent in kinase inhibitors (e.g., gefitinib), whereas benzothiazoles are more common in antimicrobial agents .

Synthetic Accessibility :

Biological Activity

The compound (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18N2O3

- Molecular Weight : 314.35 g/mol

- IUPAC Name : (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile

The biological activity of (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile is primarily attributed to its interaction with various biological targets. Research suggests that it may exhibit:

- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has shown effectiveness against various cancer types, including breast and prostate cancers.

- Antioxidant Properties : The presence of methoxy and hydroxy groups in the structure contributes to its antioxidant capacity, enabling it to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Studies

Several studies have explored the biological effects of (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile:

- Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer properties. The mechanism was linked to increased apoptosis as evidenced by flow cytometry analysis.

- Antioxidant Activity Assessment : In vitro assays showed that the compound exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid. This was measured using DPPH and ABTS radical scavenging assays, highlighting its potential for protecting cells from oxidative damage.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory markers, suggesting its potential application in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are employed to prepare (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile?

The compound can be synthesized via condensation reactions or Suzuki-Miyaura coupling, leveraging protocols for structurally similar α,β-unsaturated nitriles. For example, analogous compounds (e.g., (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile) are synthesized using aldehydes and nitrile precursors under reflux conditions with catalytic bases like pyridine . Patents highlight microwave-assisted methods for intermediates, emphasizing regioselectivity and yield optimization . Post-synthetic purification often involves column chromatography and recrystallization.

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker APEX2 detectors, followed by structure solution via direct methods (SHELXS-97) and refinement with SHELXL . Structural validation includes checks for atomic displacement parameters, residual electron density, and R-factor convergence (e.g., R < 0.05 for high-quality data) . Visualization tools like ORTEP-3 aid in interpreting molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. How does the α,β-unsaturated nitrile moiety influence biological activity or molecular interactions?

The α,β-unsaturated nitrile group acts as a Michael acceptor, enabling covalent interactions with cysteine residues in target proteins (e.g., RGS4 inhibition). This electrophilic property is critical for activity, as seen in analogs like CCG-63802, where the nitrile forms a thioether adduct with RGS4’s active-site cysteine . However, this reactivity necessitates rigorous specificity assays (e.g., competitive ABPP) to rule off-target effects .

Q. What strategies resolve discrepancies in crystallographic data, such as twinning or disordered solvent?

For twinned crystals, SHELXL’s twin refinement mode (BASF instruction) partitions intensity contributions from overlapping lattices . Disordered solvent molecules are handled via PART instructions, with occupancy factors refined isotropically. Data-to-parameter ratios >10:1 ensure robustness . Contradictory bond lengths or angles may require re-examination of hydrogen placement (e.g., riding models) or thermal motion anisotropy .

Q. How are conformational dynamics and intermolecular interactions analyzed in the solid state?

Dihedral angles between aromatic rings (e.g., 60.3° in (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile) reveal steric or electronic constraints . Weak C–H⋯π or π-π interactions (3.5–4.0 Å) stabilize crystal packing and are quantified using PLATON . Hirshfeld surface analysis further maps interaction fingerprints (e.g., % contribution of H-bonding vs. van der Waals contacts) .

Q. How to troubleshoot low yields or side products during synthesis?

Contradictory yields often arise from competing reaction pathways (e.g., keto-enol tautomerization). Monitoring via LC-MS or in situ IR identifies intermediates. Adjusting solvent polarity (e.g., switching from ethanol to DMF) or using scavengers (e.g., molecular sieves for water-sensitive steps) improves selectivity . For regioisomeric mixtures, NOESY or X-ray crystallography confirms structural assignments .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.